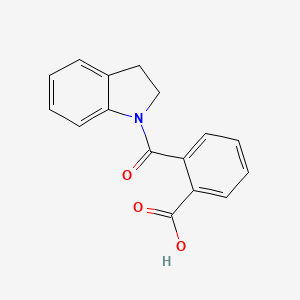

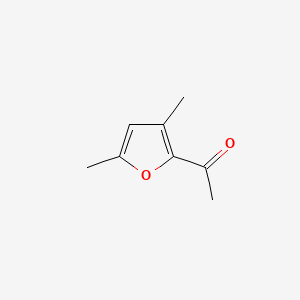

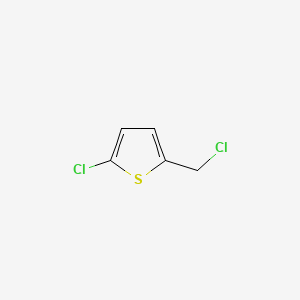

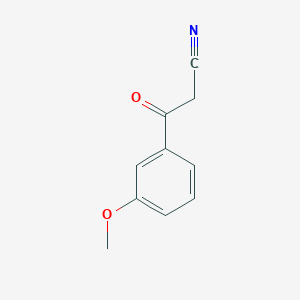

![molecular formula C7H4F3NO4S B1361176 1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene CAS No. 432-87-1](/img/structure/B1361176.png)

1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Base-mediated Transition-metal Free Regiospecific Substitution with Nitroarenes

- Summary of Application : This method involves the use of a strong base to promote the vicarious nucleophilic substitution in nitroarenes. The methodology has been employed for mono arylation, di-arylation, acylation, and aroylation reactions .

- Methods of Application : The process involves direct transition-metal free bond activation and bond formation reaction. It’s a regiospecific, base-mediated transition metal-free, and direct arylation reactions with inexpensive nitroarenes .

- Results or Outcomes : The functional group modification of synthesized nitroarenes compounds can open myriad applications in pharmaceutical and material industries .

Trifluoromethyl ethers – synthesis and properties

- Summary of Application : This research focuses on the trifluoromethoxy group, which is finding increased utility as a substituent in bioactives .

- Methods of Application : The research involves the synthesis and study of the properties of compounds containing the trifluoromethoxy group .

- Results or Outcomes : The research has shown that lithiation next to the OCF3 substituent is favored, probably due to steric reasons .

Synthesis of β-arylated Thiophenes and 2,5-diarylated Pyrrole

- Summary of Application : This research involves the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation .

- Methods of Application : The process involves the use of 4-(Trifluoromethyl)benzenesulfonyl chloride, which may be similar to “1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene”, in the synthesis process .

- Results or Outcomes : The research has shown that this method can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole .

Conversion of Aliphatic Alcohols into Trifluoromethyl Alkyl Ethers

- Summary of Application : This research focuses on the conversion of aliphatic alcohols into trifluoromethyl alkyl ethers .

- Methods of Application : The research involves the synthesis and study of the properties of compounds containing the trifluoromethyl group .

- Results or Outcomes : The research has shown that this procedure is applicable to the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers .

Nitro Compounds

- Summary of Application : Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

- Methods of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

- Results or Outcomes : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase. Mixtures of products are invariably obtained .

Synthesis of β-arylated Thiophenes and 2,5-diarylated Pyrrole

- Summary of Application : This research involves the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation .

- Methods of Application : The process involves the use of 4-(Trifluoromethyl)benzenesulfonyl chloride, which may be similar to “1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene”, in the synthesis process .

- Results or Outcomes : The research has shown that this method can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole .

Propiedades

IUPAC Name |

1-nitro-4-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)6-3-1-5(2-4-6)11(12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDAHECADGUHPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345387 | |

| Record name | 1-Nitro-4-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene | |

CAS RN |

432-87-1 | |

| Record name | 1-Nitro-4-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.